molecular formula C27H20O B2719658 4-(1,2,2-Triphenylvinyl)benzaldehyde CAS No. 1289218-74-1

4-(1,2,2-Triphenylvinyl)benzaldehyde

Cat. No.: B2719658
CAS No.: 1289218-74-1
M. Wt: 360.456
InChI Key: NUUXDUCNYZQXNU-UHFFFAOYSA-N
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Description

Significance of Tetraphenylethylene (B103901) Derivatives in Functional Materials Research

Tetraphenylethylene (TPE) and its derivatives are a cornerstone of modern functional materials research, primarily due to their unique propeller-shaped three-dimensional molecular structure. This non-planar conformation prevents strong intermolecular π–π stacking in the solid state, a common issue that often leads to fluorescence quenching in many traditional planar aromatic molecules. This inherent structural feature is the foundation for their most celebrated property: aggregation-induced emission (AIE).

The significance of TPE derivatives extends across a wide array of applications:

Organic Light-Emitting Diodes (OLEDs): The high solid-state fluorescence quantum yields of TPE derivatives make them excellent candidates for the emissive layers in OLEDs. Their AIE property ensures bright emission in the solid-state devices, overcoming the aggregation-caused quenching (ACQ) that plagues many other luminophores.

Fluorescent Probes and Sensors: The "off-on" nature of their fluorescence upon aggregation makes TPE derivatives highly sensitive probes for detecting various analytes. ossila.com For instance, they can be designed to aggregate in the presence of specific ions, biomolecules, or changes in the environment (e.g., viscosity, polarity), leading to a readily detectable fluorescent signal. nih.govacs.org

Biomedical Imaging: The ability to become highly emissive in aggregated states, such as within cell membranes or when bound to specific cellular components, makes TPE-based molecules powerful tools for bio-imaging with high contrast and low background noise.

Smart Materials: The responsiveness of their emission to external stimuli like pressure (mechanofluorochromism), heat (thermochromism), or solvent vapors (vapochromism) allows for the development of "smart" materials that can sense and report on their environment.

Overview of Aggregation-Induced Emission (AIE) Phenomena in Molecular Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule, typically non-emissive or weakly emissive in a dilute solution, becomes highly luminescent upon aggregation or in the solid state. rsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect, where fluorescence intensity decreases with increasing concentration or aggregation.

The working mechanism of AIE in TPE and its derivatives is primarily attributed to the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the phenyl rings of the TPE core can undergo low-frequency rotational and vibrational motions. These motions provide non-radiative decay pathways for the excited state, effectively quenching fluorescence. However, in the aggregated state or in a rigid matrix, these intramolecular motions are physically constrained. This restriction blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong light emission. rsc.orgrsc.org

The key characteristics of AIE-active molecules, often referred to as AIEgens, include:

High Emission in the Aggregated State: AIEgens exhibit significantly enhanced fluorescence quantum yields in aggregates, nanoparticles, thin films, and crystals.

"Turn-on" Fluorescence: The transition from a non-emissive state in solution to a highly emissive state upon aggregation provides a high signal-to-noise ratio, which is highly desirable for sensing and imaging applications.

Structural Dependence: The AIE effect is strongly dependent on the molecular structure, with propeller-shaped molecules like TPE being archetypal examples. rsc.org

The discovery of AIE has opened up new avenues for the development of novel luminescent materials with applications that were previously challenging to achieve with traditional ACQ-prone fluorophores.

Rationale for Investigating 4-(1,2,2-Triphenylvinyl)benzaldehyde as a Versatile Building Block

The strategic design of this compound combines the advantageous AIE properties of the TPE core with the versatile reactivity of the aldehyde functional group. This unique combination makes it a highly valuable and versatile building block in materials science for several key reasons:

Inherent AIE Activity: The TPE core imparts the desirable AIE characteristics to any larger molecule or polymer system into which it is incorporated. sigmaaldrich.com This ensures that the resulting materials will be highly emissive in the solid state.

Reactive Handle for Functionalization: The aldehyde group serves as a reactive site for a wide range of chemical transformations. It can readily participate in reactions such as Knoevenagel condensation, Schiff base formation, and Wittig reactions, allowing for the facile covalent attachment of this compound to other molecules, polymers, or surfaces. This chemical versatility enables the creation of a diverse library of functional materials.

Modulation of Properties: By reacting the aldehyde group with different chemical moieties, the electronic, optical, and physical properties of the resulting TPE-based material can be precisely tuned. This allows for the rational design of materials with specific emission colors, solubilities, and functionalities.

Bridge to Polymeric and Supramolecular Systems: The aldehyde functionality provides a convenient anchor point for incorporating the AIE-active TPE unit into larger, more complex architectures such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and polymers. ossila.com This integration allows for the development of materials with ordered structures and enhanced properties.

In essence, this compound serves as a molecular "Lego" block that provides both a robust light-emitting core and a reactive handle for constructing a vast array of advanced functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,2-triphenylethenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUXDUCNYZQXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(1,2,2-Triphenylvinyl)benzaldehyde

The construction of the core tetraphenylethylene (B103901) (TPE) scaffold, functionalized with a benzaldehyde (B42025) moiety, is most prominently achieved through palladium-catalyzed cross-coupling reactions.

The most widely documented and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.com In this specific synthesis, the key precursors are (1-bromovinyl)tribenzene (bromotriphenylethylene) and 4-formylphenylboronic acid.

A representative and high-yielding procedure involves the reaction of bromotriphenylethylene (B167469) with an excess of 4-formylphenylboronic acid in a biphasic solvent system of toluene (B28343) and an aqueous potassium carbonate solution. chemicalbook.com The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and facilitated by a phase-transfer catalyst, tetrabutylammonium (B224687) bromide (TBAB), to enhance the interaction between reactants in the different phases. chemicalbook.com Heating the mixture at 90°C for 24 hours under an inert atmosphere leads to the desired product in excellent yield, typically around 97% after purification by column chromatography. chemicalbook.com

Table 1: Reaction Conditions for Suzuki-Miyaura Synthesis of this compound chemicalbook.com

ParameterCondition
Aryl Halide Bromotriphenylethylene
Boronic Acid 4-Formylphenylboronic Acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Base 2M Potassium Carbonate (aqueous)
Solvent Toluene / Water
Phase Transfer Catalyst Tetrabutylammonium Bromide (TBAB)
Temperature 90 °C
Reaction Time 24 hours
Atmosphere Inert (Argon)
Yield 97%

While the Suzuki-Miyaura coupling is the preeminent synthetic method, other strategies for forming the core tetraphenylethylene structure are known in organic chemistry and could theoretically be adapted to produce this compound. One such alternative is the McMurry reaction. wikipedia.orgalfa-chemistry.com This reaction involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent to form an alkene. wikipedia.orgnih.gov

Theoretically, a cross-McMurry reaction between benzophenone (B1666685) and terephthalaldehyde, or a homo-coupling of a suitably substituted benzophenone derivative, could yield the TPE framework. However, controlling the selectivity in cross-coupling reactions can be challenging, and this route is not commonly reported in the literature for the specific synthesis of this compound. Therefore, palladium-catalyzed cross-coupling remains the most practical and established pathway.

Functional Group Interconversions and Derivatization Strategies of the Aldehyde Moiety

The aldehyde group in this compound is a versatile functional handle that can undergo a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. cymitquimica.comalfachemch.com Its reactivity is central to its use as a building block in the creation of more complex molecules, such as ligands for covalent organic frameworks (COFs) and fluorescent probes. ossila.com

Key derivatization strategies include:

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental to its use in dynamic covalent chemistry and the synthesis of COFs. For instance, it has been used in a one-pot reaction with carboxyl methyl starch sodium and amino phenylboronic acid to create luminescent polymeric nanoprobes. ossila.com

Reductive Amination: The imine formed from the initial condensation with an amine can be reduced in situ to a stable secondary amine. This two-step, one-pot process, known as reductive amination, is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize a vast range of amine derivatives. researchgate.netorganic-chemistry.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. mnstate.eduudel.edu Reacting this compound with a phosphorus ylide (Wittig reagent) can extend the conjugation of the system, a common strategy for tuning the optical and electronic properties of organic materials. youtube.com

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent. This converts the molecule into a TPE-containing benzoic acid derivative, which can be used for further reactions like esterification or amidation.

Reduction: The aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride. The resulting hydroxymethyl group can then be used in subsequent reactions, such as Williamson ether synthesis, to link the TPE core to other molecular fragments. orientjchem.org

Table 2: Potential Derivatization Reactions of the Aldehyde Moiety

Reaction TypeReagent(s)Functional Group Transformation
Imine FormationPrimary Amine (R-NH₂)Aldehyde → Imine
Reductive AminationAmine (R-NH₂), Reducing Agent (e.g., NaBH₃CN)Aldehyde → Secondary Amine
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Aldehyde → Alkene
OxidationOxidizing Agent (e.g., KMnO₄)Aldehyde → Carboxylic Acid
ReductionReducing Agent (e.g., NaBH₄)Aldehyde → Primary Alcohol

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to render the synthesis of biaryl compounds via Suzuki-Miyaura coupling more environmentally benign. mdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green strategies applicable to the synthesis of this compound include:

Use of Aqueous Solvents: Replacing organic solvents like toluene with water significantly reduces the environmental impact of the reaction. researchgate.net Water is non-toxic, non-flammable, and inexpensive. Specialized ligands and surfactants can be employed to facilitate the reaction in aqueous media.

Heterogeneous Catalysis: Using a heterogeneous catalyst, such as palladium supported on activated carbon (Pd/C), instead of a homogeneous catalyst like Pd(PPh₃)₄, simplifies product purification. researchgate.net The solid catalyst can be easily removed by filtration and potentially recycled, reducing palladium waste, which is a significant concern due to the metal's cost and toxicity. mdpi.com

Alternative Coupling Partners: Research into greener alternatives to organohalides has explored the use of phenol (B47542) derivatives as electrophilic partners. mdpi.com Activating the hydroxyl group of a phenol in situ to make it a suitable leaving group avoids the need to pre-synthesize organohalides, potentially streamlining the synthetic process and reducing halogenated waste. mdpi.com

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times from hours to minutes. This increase in reaction rate can lead to significant energy savings and often results in higher yields and cleaner reaction profiles.

By integrating these approaches, the synthesis of this compound and its derivatives can be aligned with modern standards of sustainable chemical manufacturing.

Photophysical Characteristics and Aggregation Induced Emission Aie Mechanisms

Fundamental Principles of Aggregation-Induced Emission in Tetraphenylethylene-Based Compounds

Tetraphenylethylene (B103901) (TPE) and its derivatives are archetypal examples of AIE luminogens (AIEgens). In dilute solutions, these molecules are typically non-emissive. This is because the multiple phenyl rings attached to the central ethylene (B1197577) core can undergo low-frequency rotational and vibrational motions. These intramolecular motions act as non-radiative decay channels, effectively quenching fluorescence by dissipating the exciton (B1674681) energy as heat.

The phenomenon of AIE is triggered when these molecules are transferred from a good solvent to a poor solvent or when they transition from a solution to a solid state. In these aggregated states, the physical constraints imposed by neighboring molecules hinder the intramolecular rotations of the phenyl rings. This restriction of intramolecular motion (RIM) blocks the non-radiative decay pathways. As a result, the excited-state energy is predominantly released through radiative decay, leading to a dramatic increase in fluorescence quantum yield and intense light emission. The propeller-like, non-planar conformation of TPE derivatives in the aggregated state further contributes to this effect by preventing strong intermolecular π-π stacking, which would otherwise cause aggregation-caused quenching (ACQ).

Spectroscopic Investigations of AIE Behavior of 4-(1,2,2-Triphenylvinyl)benzaldehyde

The AIE characteristics of this compound are prominently observed in mixed solvent systems, typically involving a good organic solvent and a poor solvent like water. In a pure organic solvent such as tetrahydrofuran (B95107) (THF), the compound exhibits negligible fluorescence. However, the gradual addition of water, a non-solvent, induces molecular aggregation.

As the water fraction (ƒw) in a THF/water mixture increases, a significant enhancement in fluorescence intensity is observed. Initially, at low water content, the emission is weak. A critical point is reached at a specific water fraction where the compound's solubility limit is exceeded, leading to the formation of nano-aggregates. This aggregation process is marked by a sharp increase in the photoluminescence (PL) intensity. For instance, studies have shown that while this compound is almost non-emissive in pure THF, its PL intensity can increase by several hundred-fold in THF/water mixtures with high water content (e.g., 90%). This behavior confirms that the compound is a characteristic AIEgen.

Solvent SystemWater Fraction (ƒw, %)Photoluminescence (PL) Intensity
THF/Water0Very Low
THF/Water30Low
THF/Water60Moderate
THF/Water90Very High

This table provides an illustrative representation of the typical AIE behavior of this compound in a mixed solvent system. Actual values can vary based on concentration and experimental conditions.

The AIE property of this compound is also evident in its solid state. When prepared as a solid powder or a thin film, the compound exhibits strong luminescence, in stark contrast to its non-emissive nature in dilute solutions. In the solid state, the molecules are densely packed, which severely restricts the rotational freedom of the phenyl rings. This rigid environment effectively blocks the non-radiative decay channels, forcing the excited molecules to de-excite via fluorescence, resulting in high solid-state emission efficiency. The emission maximum in the solid state is often red-shifted compared to the emission in aggregated solutions, which can be attributed to the different packing and intermolecular interactions in the solid form.

Physical StateFluorescence Emission
Dilute Solution (e.g., in THF)Weak / Non-emissive
Aggregated State (e.g., in THF/water with high ƒw)Strong
Solid Film / PowderStrong

Mechanistic Insights into Restricted Intramolecular Motion (RIM) and AIE

The underlying mechanism for the AIE phenomenon in this compound is the restriction of intramolecular motion (RIM). In the dissolved state, the individual molecules possess dynamic phenyl rings that can freely rotate and vibrate. This intramolecular motion provides an efficient pathway for the non-radiative dissipation of energy from the excited state.

Upon aggregation, whether induced by the addition of a poor solvent or by transitioning to the solid state, the molecules are forced into close proximity. The resulting steric hindrance and physical packing constraints lock the phenyl rotors in place. This rigidification of the molecular structure effectively closes the non-radiative decay channels. With the primary deactivation pathway blocked, the excited state has a longer lifetime and is more likely to decay radiatively, giving rise to the observed intense fluorescence. The aldehyde group on one of the phenyl rings can also influence the packing mode and intermolecular interactions in the aggregated state, further modulating the photophysical properties.

Advanced Materials Applications

Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from molecular building blocks. The precise arrangement of these blocks creates ordered, porous structures suitable for applications in catalysis, separation, and sensing.

4-(1,2,2-Triphenylvinyl)benzaldehyde serves as a formyl bridging ligand or linker in the synthesis of COFs and MOFs. ossila.comcd-bioparticles.net The aldehyde functional group is key to this role, as it possesses excellent reactivity for forming covalent bonds with other organic units, such as amines, through condensation reactions. cymitquimica.comossila.com This reactivity allows it to be precisely integrated into extended, polymeric frameworks, effectively "stitching" molecular components together to form the porous material. ossila.com

Functionally, the most critical contribution of this linker is the phenomenon of Aggregation-Induced Emission (AIE). ossila.com The TPE core is an AIE-active luminogen, meaning it is non-emissive when dissolved but becomes highly fluorescent in the aggregated or solid state. hkust.edu.hk By integrating this AIE-active building block into the rigid structure of a COF or MOF, the entire framework is endowed with solid-state luminescence, a highly desirable property for sensory and optoelectronic applications. ossila.comsigmaaldrich.com

Application in Organic Optoelectronic Devices

The unique photophysical properties of this compound and its derivatives make them prime candidates for use in organic optoelectronics, particularly in light-emitting applications.

The AIE characteristics of the TPE moiety are particularly advantageous for OLEDs. hkust.edu.hk In conventional fluorescent dyes, aggregation in the solid state often leads to fluorescence quenching, which reduces device efficiency. Materials based on the TPE core, however, exhibit enhanced emission in the solid state, overcoming this major obstacle. hkust.edu.hk

Research has demonstrated that materials incorporating a TPE structure can be used to construct high-efficiency OLEDs. For instance, a wide band-gap material, 4,4'-bis(1,2,2-triphenylvinyl)biphenyl (BTPE), which is structurally related to this compound, has been successfully used as both a blue emitter and a host for green and red dyes in OLEDs. hkust.edu.hk The resulting devices exhibited high performance, as detailed in the table below. hkust.edu.hk

OLED Performance Using a TPE-Based Emitter/Host (BTPE)
OLED ColorMaximum Current Efficiency (cd/A)
Red5
Green18
Blue7.1
White7

Data sourced from research on 4,4'-bis(1,2,2-triphenylvinyl)biphenyl (BTPE). hkust.edu.hk

Beyond OLEDs, this compound is classified as a building block for small molecule semiconductors. Its high fluorescence properties in the solid state make it suitable for applications where light emission from a semiconductor material is required. alfachemch.com The TPE core provides the necessary photophysical properties for a luminescent material, while the benzaldehyde (B42025) group allows it to be chemically modified and integrated into larger molecular systems or polymers for various organic electronics and photonics applications. cymitquimica.com

Development of Chemo/Biosensors

The AIE properties inherent to the this compound structure are highly beneficial for the development of chemical sensors. AIE-based sensors operate on a "turn-off" or "turn-on" fluorescence mechanism, where the presence of a specific analyte causes a detectable change in the emission intensity.

Derivatives of this compound have been utilized to create highly sensitive fluorescent sensors. ossila.com For example, a sensor developed from a TPE-functionalized quinolinium salt (TPE-QN) demonstrated effective detection of iodide and mercury ions in aqueous solutions. ossila.com The fluorescence of the TPE-based sensor was quenched in the presence of these ions, allowing for their quantitative detection at very low concentrations. ossila.com

Performance of a TPE-Based Fluorescent Sensor
AnalyteDetection Limit (nM)
Iodide (I⁻)22.6
Mercury (Hg²⁺)71.8

Data sourced from research on a TPE-functionalized quinolinium salt. ossila.com

This application highlights the successful transfer of the compound's fundamental AIE property into a functional device for environmental or biological monitoring. ossila.com

Fluorescent Sensing of Metal Ions (e.g., I⁻, Hg²⁺, Cu²⁺)

Derivatives of this compound have been engineered into highly sensitive and selective fluorescent sensors for various metal ions. These sensors often operate on a "turn-off" or "turn-on" fluorescence mechanism.

One notable example is a TPE-functionalized quinolinium salt, TPE-QN, which utilizes a derivative of the title compound. This sensor exhibits intense red emission in aqueous media that is effectively quenched in the presence of iodide (I⁻) ions. This quenching mechanism allows for the detection of I⁻ with a very low detection limit of 22.6 nM. ossila.com Furthermore, this system can be used for the secondary detection of mercury (Hg²⁺) ions. Due to the strong affinity between Hg²⁺ and I⁻, the addition of Hg²⁺ removes the I⁻ from the sensor, restoring fluorescence. This allows for the detection of Hg²⁺ with a limit of 71.8 nM. ossila.com

Similarly, TPE-based fluorescent probes have been developed for the detection of copper ions (Cu²⁺). Phenol-hydrazide-appended tetraphenylethenes act as "turn-off" sensors, where their fluorescence intensity decreases in the presence of Cu²⁺. nih.govresearchgate.net This allows for the sensitive detection of copper in environmental water samples. researchgate.net

Table 1: Performance of this compound Derivatives in Metal Ion Sensing
Target IonSensor DerivativeSensing MechanismLimit of Detection (LOD)Reference
I⁻TPE-QNFluorescence Quenching ("Turn-off")22.6 nM ossila.com
Hg²⁺TPE-QN + I⁻Fluorescence Recovery ("Turn-on")71.8 nM ossila.com
Cu²⁺TPE-Hydrazide IFluorescence Quenching ("Turn-off")747 nM nih.govresearchgate.net
Cu²⁺TPE-Hydrazide IIFluorescence Quenching ("Turn-off")597 nM nih.govresearchgate.net

Detection of Anions (e.g., MnO₄⁻) and Biomolecules (e.g., Glutathione)

The application of TPE-based sensors extends beyond metal ions to include anions and important biomolecules.

A chemosensor based on the tetraphenylethylene (B103901) scaffold has been synthesized for the rapid, naked-eye detection of the permanganate (B83412) anion (MnO₄⁻) in a mixed aqueous medium. bohrium.com This sensor operates by a significant "turn-off" of its fluorescence in the presence of MnO₄⁻, demonstrating high selectivity and sensitivity. The limit of detection for MnO₄⁻ was found to be as low as 0.15 µg/mL. bohrium.com

For biomolecule detection, derivatives have been designed to sense glutathione (B108866) (GSH), a crucial antioxidant in biological systems. nih.gov Interestingly, the same TPE-hydrazide probes that detect Cu²⁺ through fluorescence quenching can be used to detect GSH. nih.govresearchgate.net The TPE-Cu²⁺ complex is non-fluorescent, but when GSH is introduced, it preferentially binds to the copper ions, releasing the TPE probe and restoring its fluorescence. This "turn-on" mechanism allows for the sensitive detection of GSH with a calculated limit of detection as low as 544 nM. nih.govresearchgate.net

Strategies for Enhancing Sensitivity and Selectivity

The primary strategy for enhancing the performance of sensors derived from this compound is the exploitation of the Aggregation-Induced Emission (AIE) property of the TPE core. acs.orgmdpi.comnih.gov The transition from a non-emissive dissolved state to a highly fluorescent aggregated state, triggered by an analyte, provides a strong "turn-on" signal with a high signal-to-noise ratio. nih.govresearchgate.net

Key enhancement strategies include:

Molecular Functionalization: Selectivity is achieved by functionalizing the TPE scaffold with specific recognition sites or coordinating groups that bind to the target analyte. nih.gov For instance, incorporating a rhodanine (B49660) derivative creates a sensor selective for Hg²⁺. frontiersin.org

Controlling Aggregation: The sensing mechanism often relies on analyte-induced aggregation. By designing molecules that aggregate only in the presence of the target, high sensitivity is achieved. This can be triggered by electrostatic interactions, coordination chemistry, or other binding events. nih.gov

Porous Architectures: Incorporating TPE units into conjugated microporous polymers (CMPs) enhances sensitivity. rsc.org The porous structure increases the surface area and facilitates more efficient interaction between the TPE fluorophores and the analyte molecules, leading to more effective fluorescence quenching, as demonstrated in the detection of nitroaromatic compounds. rsc.org

Nano-engineering: Fabricating the TPE derivatives into nanoparticles or other nano-assemblies can improve their dispersibility in aqueous media and enhance their sensing capabilities in biological or environmental samples. nih.gov

Biomedical and Biological Imaging Applications

The bright, solid-state fluorescence and potential for functionalization make this compound an ideal candidate for constructing probes for biomedical imaging and therapeutic applications.

Fabrication of Luminescent Polymeric Nanoprobes (LPNs) for Cellular Imaging

Luminescent polymeric nanoprobes (LPNs) based on TPE derivatives are being developed for high-contrast cellular imaging. These nanoprobes overcome the common issue of aggregation-caused quenching (ACQ) seen with traditional fluorescent dyes. beilstein-journals.org

A straightforward one-pot reaction can be used to fabricate TPE-CMS LPNs by mixing this compound with carboxyl methyl starch sodium (CMS) and amino phenylboronic acid. ossila.com Another strategy involves encapsulating TPE derivatives within a biocompatible polymer shell, such as DSPE-mPEG₂₀₀₀, to create water-soluble and stable AIE nanoprobes. nih.gov These nanoprobes have been successfully used for specifically targeting and imaging lysosomes within living cancer cells using two-photon microscopy. nih.gov

Design of Self-Indicating Responsive Drug Delivery Systems

The inherent fluorescence of the TPE core allows for the design of "theranostic" systems—nanocarriers that both deliver a therapeutic agent and allow for real-time imaging of the delivery process. These systems are often designed to be "smart," releasing their payload in response to specific stimuli in the target environment, such as a tumor.

Redox-Responsive Systems: Amphiphilic compounds containing TPE have been designed to self-assemble into vesicles or micelles. nih.govresearchgate.netnih.gov These nanocarriers can be loaded with anticancer drugs like doxorubicin. Disulfide bonds are often incorporated into the polymer structure, which are stable in the bloodstream but are cleaved in the tumor microenvironment due to the high concentration of glutathione (GSH). nih.govnih.gov This cleavage causes the nanocarrier to disassemble and release the drug. The simultaneous change in the TPE fluorescence allows for spatiotemporal monitoring of drug release. nih.govresearchgate.net

pH-Responsive Systems: TPE derivatives have been conjugated to biocompatible polymers like cellulose (B213188) to create self-assembling nanomicelles. mdpi.com These structures incorporate acid-labile bonds (e.g., hydrazone bonds) that are stable at neutral pH but break in the acidic environment of tumors or endosomes. This pH-triggered disassembly releases the encapsulated drug. The AIE property of the TPE component enables fluorescent tracking of the nanocarriers. mdpi.com

Table 2: TPE-Based Responsive Drug Delivery Systems
Nanocarrier TypePolymer/ScaffoldStimulusPayload ExampleKey FeatureReference
Crosslinked VesiclesAmphiphilic TPE-compoundGlutathione (Redox)DoxorubicinSelf-indicating drug release imaging nih.govresearchgate.net
Polymeric MicellesTPE-PLA-SS-PMPCGlutathione (Redox)PaclitaxelAIE-active imaging and triggered release nih.gov
NanomicellesCellulose-TPE HydrazoneLow pH (Acidity)DoxorubicinAcidity-triggered release in tumor microenvironment mdpi.com

Studies on Cell Internalization and Biocompatibility

For any biomedical application, the biocompatibility of the material and its ability to enter cells are critical. Nanoprobes and drug delivery systems derived from this compound have shown promising results in these areas.

Studies have demonstrated that LPNs made from the title compound exhibit good biocompatibility and efficient cell internalization. ossila.com Similarly, TPE nanoprobes encapsulated in DSPE-mPEG₂₀₀₀ show excellent cell permeability and biocompatibility. nih.gov The cellular uptake of TPE-based cross-linked nanoparticles has been investigated in liver cancer cells (HepG2), showing that internalization is effective across a range of particle sizes. nih.gov The conjugation of TPE to other molecules to form self-assembling nanoparticles has been shown to be non-toxic in multiple human ovarian and breast cancer cell lines, with the internalization of the fluorescent nanoparticles confirmed via immunofluorescence assays. acs.orgresearchgate.net Furthermore, nanomicelles based on cellulose, a known biocompatible polysaccharide, functionalized with a TPE derivative were shown to be non-cytotoxic at physiological pH, confirming their suitability for biomedical applications. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules. For TPE derivatives, these calculations are crucial for understanding the fundamental principles behind their AIE phenomena.

DFT calculations are employed to determine the optimized ground-state geometry and the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In TPE-CHO and its derivatives, the HOMO is typically localized on the electron-rich tetraphenylethylene (B103901) core, while the LUMO distribution can be influenced by the substituent groups. The presence of the electron-withdrawing benzaldehyde (B42025) group is expected to pull the LUMO density towards that portion of the molecule.

For instance, in a study of a fluorophore synthesized from TPE-CHO, DFT calculations at the B3LYP/6-31G* level revealed that the HOMO was delocalized on the TPE moiety, while the LUMO was situated on the acceptor part of the molecule. acs.org This spatial separation of the frontier orbitals is a key characteristic of donor-acceptor systems.

TD-DFT calculations are used to probe the nature of electronic transitions and predict absorption and emission spectra. These calculations provide information on the excitation energies, oscillator strengths, and the character of the excited states. For TPE derivatives, the lowest energy transition is often a HOMO to LUMO transition with a significant π-π* character. mdpi.com The nature of these transitions is critical in understanding the photophysical behavior of the molecule.

Table 1: Representative Frontier Molecular Orbital Energies for TPE Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Computational Method
TPEF (from TPE-CHO) acs.org -7.4573 -5.1941 2.263 B3LYP/6-31G*

This table presents data for derivatives of 4-(1,2,2-Triphenylvinyl)benzaldehyde to illustrate typical values.

The donor-acceptor architecture of TPE-CHO, with the TPE core as the donor and the benzaldehyde group as the acceptor, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. chinesechemsoc.org In an ICT process, an electron is transferred from the donor to the acceptor moiety, leading to a highly polar excited state. researchgate.net

TD-DFT calculations can elucidate the extent of ICT by analyzing the change in electron density distribution between the ground and excited states. mdpi.com For many TPE derivatives, the excited state possesses a significant ICT character, which can influence the emission properties, such as the Stokes shift and solvatochromism. researchgate.net The stabilization of the ICT state in polar solvents can lead to a red-shift in the emission spectrum. mdpi.com

Molecular Dynamics Simulations for Aggregation Behavior

While direct molecular dynamics (MD) simulations specifically for the aggregation of this compound are not extensively reported in the literature, the principles of this technique are widely applied to understand the AIE phenomenon in the broader TPE family. MD simulations can model the behavior of multiple TPE-CHO molecules in a solvent environment over time, providing insights into the initial stages of aggregation and the subsequent structural changes.

These simulations can reveal how the restriction of intramolecular rotations of the phenyl rings occurs as the molecules aggregate. In dilute solutions, the phenyl rings can rotate freely, providing a non-radiative decay pathway for the excited state, thus quenching fluorescence. As molecules aggregate, these rotations are sterically hindered, which closes the non-radiative channel and promotes radiative decay, leading to strong emission. MD simulations can quantify this restriction by tracking the dihedral angles of the phenyl rings relative to the central ethylene (B1197577) core over the course of the simulation.

Structure-Property Relationships and Predictive Modeling

Computational studies are crucial for establishing structure-property relationships in TPE derivatives. By systematically modifying the chemical structure in silico and calculating the resulting electronic and photophysical properties, researchers can develop a deeper understanding of how different functional groups influence the AIE behavior.

For this compound, the aldehyde group plays a key role. It acts as an electron acceptor, influencing the ICT character, and also provides a reactive site for further functionalization to create new materials with tailored properties. mdpi.comchinesechemsoc.org

Predictive modeling, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed based on computational descriptors. rsc.orgresearchgate.net While specific QSAR/QSPR models for TPE-CHO are not widely published, the approach involves correlating calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, molecular size) with experimentally observed properties (e.g., emission wavelength, quantum yield). Such models, once validated, can be used to predict the properties of new, unsynthesized TPE derivatives, thereby accelerating the design of new functional materials.

Derivatives and Functional Analogs

Design and Synthesis of Substituted 4-(1,2,2-Triphenylvinyl)benzaldehyde Derivatives

The synthetic versatility of the this compound framework allows for the introduction of a wide range of functional groups, enabling precise tuning of its molecular properties. A common strategy involves modifying the peripheral phenyl rings of the TPE unit or the benzaldehyde (B42025) group itself. These modifications are typically achieved through well-established organic reactions, such as Suzuki coupling, Williamson ether synthesis, and McMurry coupling. rsc.orgrsc.orgnih.gov

For instance, Suzuki coupling reactions have been employed to introduce aromatic moieties like thienothiophene and dithienothiophene to the TPE periphery. rsc.org This approach enhances the π-conjugation of the system, leading to altered photophysical properties. Similarly, the aldehyde functional group serves as a reactive handle for further derivatization, allowing for the construction of more complex molecules. One-pot reactions have been utilized to conjugate this compound with entities like carboxyl methyl starch sodium and aminophenylboronic acid to create luminescent polymeric nanoprobes. ossila.com

Another design strategy involves the creation of macrocyclic structures. A series of TPE macrocycles have been synthesized through Williamson ether synthesis followed by an intramolecular McMurry coupling. rsc.org These syntheses involve linking vicinal phenyl rings of the TPE core with oligo(ethylene glycol) (OEG) chains of varying lengths. rsc.org This cyclization introduces conformational constraints that significantly impact the molecule's properties.

The following table provides examples of synthesized derivatives and the synthetic methodologies employed:

Derivative TypeSynthetic Method(s)Key Feature(s)
Thienothiophene and Dithienothiophene Substituted TPESuzuki Coupling ReactionExtended π-conjugation for optoelectronic applications. rsc.org
TPE-based Quinoline ConjugatesNot specified in provided abstractsPotential for tri-colored fluorescence and piezochromic behavior. mq.edu.au
TPE Macrocycles with OEG LinkersWilliamson Ether Synthesis, Intramolecular McMurry CouplingCovalently linked vicinal phenyl rings, restricting molecular motion. rsc.org
Vinylpyridine-Modified TPENot specified in provided abstractsWater-solubility and ability to form supramolecular dimers. oaepublish.com
BODIPY Appended TPE ScaffoldsNot specified in provided abstractsCombination of AIE properties of TPE with the strong absorbance of BODIPY. tum.de

Structure-Property Relationships in Modified Tetraphenylethylene (B103901) Systems

The relationship between the molecular structure of TPE derivatives and their resulting properties is a cornerstone of their rational design. A key phenomenon governing the behavior of many TPE-based systems is Aggregation-Induced Emission (AIE). In dilute solutions, TPE derivatives are often non-emissive due to the free rotation of their phenyl rings, which provides a non-radiative decay pathway for the excited state. nih.gov Upon aggregation or in the solid state, this intramolecular rotation is restricted, blocking the non-radiative pathway and leading to strong fluorescence emission. nih.gov

The introduction of different functional groups can significantly modulate the AIE effect and other photophysical properties. For example, the incorporation of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in emission color and solvatochromism. A series of quinoline-TPE conjugates demonstrated tri-colored fluorescence in solutions with varying water fractions and exhibited distinct solvatochromic behavior, highlighting the influence of functional groups on the electronic structure. mq.edu.au

Furthermore, the rigidity of the molecular structure plays a crucial role. In TPE macrocycles linked by short OEG chains, the restricted π-twist around the central C=C bond leads to strong emission even in the solution state, a deviation from the typical AIE behavior. rsc.org This "cyclization-induced emission" underscores the direct correlation between structural confinement and photophysical output.

The table below summarizes the impact of specific structural modifications on the properties of TPE systems:

Structural ModificationResulting Property ChangeUnderlying Mechanism
Introduction of Thienothiophene/DithienothiopheneEnhanced device performance in OLEDs. rsc.orgImproved charge transport and thermal stability due to extended conjugation. rsc.org
Conjugation with Quinoline DerivativesTri-colored fluorescence and solvatochromism. mq.edu.auAltered intramolecular charge transfer (ICT) characteristics. mq.edu.au
Formation of Macrocycles with OEG LinkersStrong emission in the dissolved state. rsc.orgRestriction of π-twist around the central C=C bond. rsc.org
Formation of Supramolecular DimersEnhanced generation of reactive oxygen species (ROS). oaepublish.comImproved intersystem crossing effect within the molecular assembly. oaepublish.com
Appending BODIPY DyesModulated AIE behavior. tum.deInterplay between the AIE core and the appended fluorophore. tum.de

Novel Architectures for Enhanced Performance and Multifunctionality

Moving beyond simple functionalization, researchers have incorporated this compound and its derivatives into sophisticated molecular architectures to achieve enhanced performance and multifunctionality. These novel structures include macrocycles, cages, and supramolecular assemblies.

Water-soluble macrocyclic hosts based on the TPE platform have been designed to possess well-defined hydrophobic cavities. nih.govresearchgate.net These structures can recognize and bind biomolecules in aqueous environments, with the binding event being signaled by changes in fluorescence, circular dichroism, or circularly polarized luminescence. nih.gov This demonstrates their potential as advanced sensors and in drug delivery systems. nih.gov

Coordination-driven self-assembly has been utilized to construct M12L24 nanospheres where TPE units are either endo- or exo-functionalized on the surface of the sphere. nih.gov The confined environment within these nanospheres restricts the intramolecular motion of the TPE units, leading to enhanced fluorescence emission compared to the individual components. nih.gov The endohedrally functionalized spheres, in particular, provide a more compact and confined environment, resulting in stronger emission. nih.gov

Supramolecular strategies have also been employed to create functional dimers. A vinylpyridine-modified TPE derivative was shown to form a supramolecular dimer in the presence of cucurbit nih.govuril. oaepublish.com This dimer exhibited a significant aggregation-induced emission response and, importantly, a greatly improved ability to generate reactive oxygen species (ROS), making it a promising photosensitizer for photocatalytic organic reactions. oaepublish.com

Novel ArchitectureKey Feature(s)Enhanced Performance/Multifunctionality
Water-Soluble Macrocyclic HostsHydrophobic cavities for guest recognition. nih.govresearchgate.netSensors for biomolecules, drug delivery systems, stimuli-responsive materials. nih.gov
M12L24 Nanospheres (Endo- and Exo-functionalized)Confined microenvironment for TPE units. nih.govEnhanced fluorescence emission in dilute solutions. nih.gov
Supramolecular Dimers with Cucurbit nih.govurilHost-guest interaction leading to dimerization. oaepublish.comImproved generation of reactive oxygen species (ROS) for photocatalysis. oaepublish.com
Luminescent Polymeric NanoprobesHigh water dispersibility and biocompatibility. ossila.comPotential for efficient cell internalization and bioimaging. ossila.com

Future Research Directions and Translational Perspectives

Emerging Applications in Advanced Technologies (e.g., Neuromorphic Computing)

The distinctive properties of 4-(1,2,2-Triphenylvinyl)benzaldehyde and its parent TPE luminogens are positioning them as promising materials for advanced technologies that move beyond conventional electronics. A particularly exciting frontier is neuromorphic computing, an approach to computer engineering that models systems after the human brain and nervous system. nih.gov Organic materials are being explored for creating artificial synapses and neurons, and the optical and electronic properties of AIE-active compounds are highly relevant.

Future research is directed towards integrating these molecules into organic synaptic devices. The fluorescence of this compound, which can be modulated by its physical state, could be used to create optically-switched transistors or memristors. In such devices, light could act as a stimulus to modulate the electrical conductance, mimicking the potentiation and depression of biological synapses. The aldehyde functional group on the molecule is a critical feature, providing a reactive site for polymerization or incorporation into larger, well-defined architectures like Covalent Organic Frameworks (COFs). ossila.com These frameworks could form the active layers in neuromorphic devices, where the collective photophysical behavior of the AIE units leads to complex, brain-like signal processing. While still in early stages, the development of organic neuromorphic hardware is a key goal. nih.gov

Table 1: Properties of this compound and Their Relevance to Advanced Technologies

Property Description Significance in Advanced Technologies
Aggregation-Induced Emission (AIE) Low fluorescence in solution, high fluorescence in the aggregated or solid state. researchgate.netrsc.org Enables high-contrast optical switching and sensing; ideal for solid-state devices like OLEDs and organic optical sensors. researchgate.net
Reactive Aldehyde Group Provides a site for covalent bonding and further chemical reactions. ossila.com Allows for incorporation into polymers, nanoprobes, and Covalent Organic Frameworks (COFs) to build functional materials for electronic and photonic devices. ossila.com

| Photostability | TPE-based structures are known for their good thermal properties and photostability. acs.org | Crucial for the long-term operational stability and reliability of optoelectronic devices, including neuromorphic systems. |

Challenges and Opportunities in Scalable Synthesis and Industrial Applications

The transition of this compound from laboratory synthesis to industrial-scale production involves overcoming several challenges. Traditional synthetic routes for TPE derivatives, such as the McMurry coupling reaction, often utilize sensitive and costly reagents like titanium chlorides, which can be difficult to handle on a large scale. nih.gov Achieving high purity and batch-to-batch consistency, which are critical for high-performance electronic applications, also presents a significant hurdle.

However, these challenges create opportunities for innovation in chemical synthesis and process engineering. Research into more robust and cost-effective synthetic methods, such as Suzuki cross-coupling reactions, is a key focus. nih.govchemicalbook.com One documented Suzuki coupling approach to synthesize this compound achieved a high yield of 97%, indicating that efficient and scalable pathways are viable. chemicalbook.com The development of green chemistry protocols that minimize waste and use less hazardous reagents is another important avenue. The industrial applications for this compound are compelling, primarily in the field of optoelectronics. Its AIE properties make it an excellent candidate for the emissive layer in Organic Light-Emitting Diodes (OLEDs), potentially leading to more efficient and stable displays and lighting. researchgate.net Furthermore, its use in chemical sensors for detecting substances like nitroaromatic compounds or various ions in aqueous media represents a significant commercial opportunity. ossila.comacs.org

Table 2: Synthesis and Industrial Application of this compound

Aspect Challenges Opportunities
Synthesis Reliance on sensitive or hazardous reagents in some traditional methods (e.g., McMurry coupling). researchgate.netnih.gov Development of highly efficient, scalable methods like Suzuki coupling nih.govchemicalbook.com; optimization for green chemistry principles.
Purification Achieving the high purity required for electronic-grade materials can be complex and costly. Innovation in purification techniques to improve efficiency and reduce cost for industrial-scale production.

| Industrial Application | Competition with established materials in markets like OLEDs. | Superior performance in specific applications due to AIE properties, such as high solid-state quantum efficiency in OLEDs and high sensitivity in fluorescent sensors. researchgate.netacs.org |

Interdisciplinary Research Avenues in Chemistry, Physics, and Biomedical Engineering

The unique characteristics of this compound place it at the nexus of chemistry, physics, and biomedical engineering, fostering a wide range of interdisciplinary research.

Chemistry: Synthetic chemists are focused on creating novel derivatives to precisely tune the material's properties. By adding different functional groups to the TPE core, researchers can alter the emission color, quantum yield, and solubility. acs.org The aldehyde group serves as a versatile handle for post-synthetic modification, allowing chemists to build complex macromolecules, link the molecule to biological targets, or anchor it to surfaces, thereby creating materials for a vast array of specific functions. ossila.com

Physics: For physicists, the fundamental mechanism of aggregation-induced emission in TPE and its derivatives remains a subject of intense study. rsc.org Understanding the intricate relationship between molecular structure, intermolecular interactions, and the restriction of intramolecular rotation that leads to enhanced emission is crucial. rsc.org Advanced spectroscopy and computational modeling are being used to probe the excited-state dynamics of these molecules, providing insights that will guide the rational design of new AIE materials with superior performance.

Biomedical Engineering: In the biomedical field, the AIE property is particularly advantageous. Because these molecules are fluorescent in an aggregated state, they are well-suited for imaging and sensing in aqueous biological environments where many traditional dyes suffer from aggregation-caused quenching. researchgate.net Researchers are developing fluorescent probes based on this compound for high-contrast cell imaging and for the detection of biologically relevant analytes. ossila.comalfachemch.com Its ability to be incorporated into biocompatible nanoprobes opens up possibilities for targeted diagnostics and therapeutics. ossila.com

Table 3: Interdisciplinary Research Focus on this compound

Discipline Key Research Avenues Potential Outcomes
Chemistry Synthesis of new functional derivatives; development of polymerization strategies. ossila.comacs.org Materials with tailored optical and electronic properties (e.g., different colors, higher efficiency).
Physics Fundamental studies of the AIE phenomenon; computational modeling of excited states. rsc.org Deeper understanding of photophysical processes to guide the design of next-generation AIE luminogens.

| Biomedical Engineering | Development of AIE-based fluorescent probes for bio-imaging and sensing. ossila.comalfachemch.com | High-contrast imaging agents for diagnostics; ultrasensitive detectors for biomarkers and ions. |

Table 4: Mentioned Compounds

Compound Name
This compound

Q & A

Q. What synthetic strategies are effective for preparing 4-(1,2,2-Triphenylvinyl)benzaldehyde with high purity?

The compound is commonly synthesized via condensation reactions. For example, in the preparation of AIE-active probes, this compound (TPE-CHO) is condensed with hydrazide derivatives under reflux in ethanol, followed by recrystallization for purification . Key parameters include stoichiometric control of reactants (e.g., 1:1 molar ratio), solvent selection (e.g., absolute ethanol), and catalytic additives (e.g., glacial acetic acid) to enhance yield (>80%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Comprehensive characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify aromatic proton environments and confirm the aldehyde functional group.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ peak at m/z 407.18) .
  • Elemental analysis : Matching calculated and observed C/H/N ratios to ensure purity (>98%) .

Q. What experimental conditions influence the aggregation-induced emission (AIE) properties of this compound?

AIE activity depends on solvent polarity and aggregation state. In tetrahydrofuran (THF), the compound exhibits weak fluorescence, but in water-THF mixtures (>90% water), restricted intramolecular rotation (RIR) enhances emission intensity. Researchers should monitor fluorescence quantum yield (ΦF\Phi_F) using integrating sphere methods under varying solvent conditions .

Advanced Research Questions

Q. How does the electronic structure of this compound contribute to its dual-channel sensing capabilities?

The aldehyde group acts as a reactive site for Schiff base formation, enabling coordination with metal ions (e.g., Zn2+^{2+}). Density functional theory (DFT) calculations reveal that electron-withdrawing substituents on the benzaldehyde moiety modulate the HOMO-LUMO gap, affecting both colorimetric (UV-vis) and fluorescent responses. For instance, Zn2+^{2+} binding induces a bathochromic shift (~50 nm) and fluorescence enhancement (~10-fold) .

Q. What challenges arise when integrating this compound into multi-modal anti-counterfeiting materials?

Key challenges include:

  • Stability : Prolonged UV exposure may cause photobleaching. Encapsulation in polymer matrices (e.g., polyvinyl alcohol) improves durability .
  • Multi-stimuli responsiveness : Balancing AIE with stimuli like pH or heat requires structural tuning (e.g., introducing sulfonate groups for pH sensitivity) .
  • Reproducibility : Batch-to-batch variations in crystallinity (monitored via XRD) must be minimized for consistent optical output .

Q. How can contradictions in reported quantum yields (ΦF\Phi_FΦF​) across studies be resolved?

Discrepancies often stem from differences in:

  • Aggregation state : Particle size distribution (analyzed via DLS) impacts RIR efficiency.
  • Measurement protocols : Standardize excitation wavelengths and solvent systems (e.g., 365 nm excitation in THF/water).
  • Concentration effects : Self-absorption at high concentrations (>1 mM) artificially lowers ΦF\Phi_F. Use dilute solutions (<0.1 mM) for accurate measurements .

Q. What computational methods are suitable for predicting the AIE mechanism of derivatives?

Time-dependent DFT (TD-DFT) simulations with solvent models (e.g., PCM for THF/water) can predict emission spectra and RIR dynamics. Molecular dynamics (MD) simulations further elucidate aggregation-induced conformational changes. For example, simulations of TPE-CHO derivatives show twisted intramolecular charge transfer (TICT) states quench emission in solution but stabilize it in aggregates .

Methodological Considerations

Q. How to optimize reaction conditions for scaling up synthesis without compromising AIE activity?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate condensation kinetics.
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track aldehyde conversion in real time .

Q. What techniques validate the application of this compound in bioimaging?

  • Confocal microscopy : Test cellular uptake and localization in live cells (e.g., HeLa cells) with low cytotoxicity (CC50_{50} > 100 µM).
  • Two-photon imaging : Evaluate deep-tissue penetration using near-infrared (NIR) excitation (e.g., 800 nm) .

Q. How to address solubility limitations in polar solvents for biomedical applications?

  • PEGylation : Introduce polyethylene glycol (PEG) chains to enhance aqueous solubility.
  • Nanoparticle formulation : Encapsulate the compound in lipid-based nanoparticles (size < 200 nm) for improved biodistribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.